![molecular formula C6H12O B105456 Isopropenyl isopropyl ether CAS No. 4188-63-0](/img/structure/B105456.png)
Isopropenyl isopropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropenyl isopropyl ether (IIPE) is an organic compound that has gained significant attention in the field of chemistry due to its unique properties. This compound is a colorless liquid that is highly flammable and has a sweet, fruity odor. IIPE is used in various chemical reactions as a solvent, reagent, and intermediate.
Wirkmechanismus
The mechanism of action of Isopropenyl isopropyl ether is not well understood. However, it is believed that Isopropenyl isopropyl ether acts as a Lewis acid, which can donate a pair of electrons to a Lewis base. This property of Isopropenyl isopropyl ether makes it a useful reagent in various chemical reactions.
Biochemical and Physiological Effects:
Isopropenyl isopropyl ether has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Isopropenyl isopropyl ether has a low toxicity profile. Isopropenyl isopropyl ether is rapidly metabolized in the liver and excreted from the body. Moreover, Isopropenyl isopropyl ether has been shown to have no mutagenic or carcinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Isopropenyl isopropyl ether has several advantages as a solvent and reagent in lab experiments. It is a highly polar solvent that can dissolve a wide range of organic compounds. Isopropenyl isopropyl ether is also a useful reagent in various chemical reactions due to its Lewis acid properties. However, Isopropenyl isopropyl ether is highly flammable and requires special precautions during handling. Moreover, Isopropenyl isopropyl ether is not a very stable compound and can decompose over time.
Zukünftige Richtungen
Isopropenyl isopropyl ether has several potential future directions in scientific research. One potential application of Isopropenyl isopropyl ether is in the synthesis of new pharmaceuticals. Isopropenyl isopropyl ether can be used as an intermediate in the synthesis of various drugs. Moreover, Isopropenyl isopropyl ether can be used as a solvent in the preparation of various drug formulations. Another potential application of Isopropenyl isopropyl ether is in the field of organic electronics. Isopropenyl isopropyl ether can be used as a solvent in the preparation of organic semiconductors. Furthermore, Isopropenyl isopropyl ether can be used as a reagent in the preparation of various organic electronic materials.
Conclusion:
In conclusion, Isopropenyl isopropyl ether is a highly useful compound in the field of chemistry. Its unique properties make it a useful solvent, reagent, and intermediate in various chemical reactions. Isopropenyl isopropyl ether has several potential future directions in scientific research. However, further studies are required to fully understand the biochemical and physiological effects of Isopropenyl isopropyl ether.
Synthesemethoden
The synthesis of Isopropenyl isopropyl ether involves the reaction between isopropyl alcohol and isopropyl vinyl ether. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 50-60°C, and the yield of Isopropenyl isopropyl ether is around 80-85%. This method is widely used in the industry for the production of Isopropenyl isopropyl ether.
Wissenschaftliche Forschungsanwendungen
Isopropenyl isopropyl ether has various applications in scientific research. It is used as a solvent in the synthesis of various organic compounds. Isopropenyl isopropyl ether is also used as a reagent in the preparation of various derivatives of alcohols, ketones, and aldehydes. Moreover, Isopropenyl isopropyl ether is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Eigenschaften
CAS-Nummer |
4188-63-0 |
---|---|
Produktname |
Isopropenyl isopropyl ether |
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2-prop-1-en-2-yloxypropane |
InChI |
InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3 |
InChI-Schlüssel |
MLALRMZPIVORPQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=C)C |
Kanonische SMILES |
CC(C)OC(=C)C |
Synonyme |
Ether Isopropenyl Isopropyl; 2-(1-Methylethoxy)-1-propene; Isopropenyl Isopropyl Ether; Isopropyl 2-Propenyl Ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.